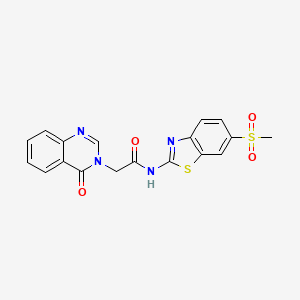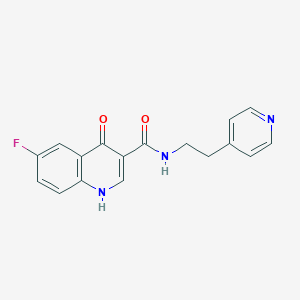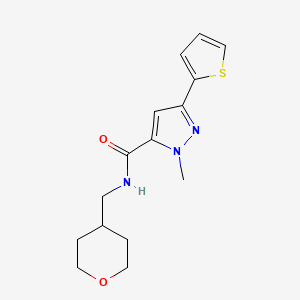
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzothiazole and quinazoline derivatives, which undergo various chemical transformations such as sulfonation, acylation, and cyclization.
Acylation: The acetamide linkage is formed by reacting the sulfonated benzothiazole with an appropriate acylating agent.
Cyclization: The quinazoline moiety is introduced through a cyclization reaction involving suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzothiazole or quinazoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Known for their diverse biological activities.
Quinazoline Derivatives: Widely studied for their medicinal properties.
Uniqueness
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide stands out due to its unique combination of benzothiazole and quinazoline moieties, which may confer distinct biological and chemical properties.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C18H14N4O4S2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H14N4O4S2/c1-28(25,26)11-6-7-14-15(8-11)27-18(20-14)21-16(23)9-22-10-19-13-5-3-2-4-12(13)17(22)24/h2-8,10H,9H2,1H3,(H,20,21,23) |
Clé InChI |
BZTAGSLGQQOFNW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylsulfamoyl)phenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12177345.png)

methanethione](/img/structure/B12177348.png)
![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1-isopropyl-1H-indole-6-carboxamide](/img/structure/B12177353.png)

![N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12177368.png)


![N-[3-(acetylamino)phenyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12177379.png)
![methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate](/img/structure/B12177384.png)

![4-chloro-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12177397.png)
![N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12177404.png)
![3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B12177407.png)
